This compound falls under the category of heterocyclic compounds, specifically within the broader class of pyrimidines. It is notable for its structural complexity and potential pharmacological properties.
The synthesis of 1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid typically involves several key steps:
These methods have been optimized to enhance yield and minimize by-products, making them suitable for both laboratory and potential industrial applications .
The molecular structure of 1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid can be described as follows:
The presence of multiple nitrogen atoms within the rings contributes to its basicity and potential interactions with biological targets .
The compound can undergo various chemical reactions that are critical for its reactivity and utility in synthetic chemistry:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically require careful control of temperature and pH to achieve desired transformations .
The mechanism of action for 1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid has been explored primarily in the context of its biological activity:
The binding typically occurs at the active site of these enzymes, preventing substrate access and subsequent catalytic activity. In vitro assays have demonstrated that certain derivatives exhibit significant antiviral activity against SARS-CoV-2 by inhibiting viral replication .
The applications of 1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid are diverse:
1,9-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (CAS: 724738-62-9) is a structurally complex heterocyclic compound with the molecular formula C₁₃H₁₁N₃O₃ and a molecular weight of 257.25 g/mol [2] [3]. Its canonical SMILES representation is "CN1C(=CC2=C1N=C1C(C)=CC=CN1C2=O)C(O)=O", reflecting the fusion of pyridine, pyrrole, and pyrimidine rings decorated with methyl substituents at positions 1 and 9, a ketone at position 4, and a carboxylic acid at position 2 [2] [3]. This compound belongs to the pyridopyrrolopyrimidine class, which has garnered significant attention in medicinal chemistry due to its potential as a privileged scaffold for targeting viral enzymes, particularly the main protease (Mpro) of SARS-CoV-2 [7]. Its structural complexity enables diverse non-covalent interactions with biological targets, positioning it as a promising candidate for antiviral drug development.
The compound features a tricyclic core classified as pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine, which integrates three key heterocyclic systems:
Table 1: Key Physicochemical Properties
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C₁₃H₁₁N₃O₃ | Confirmed via HRMS [3] |
Molecular Weight | 257.25 g/mol | - |
Calculated LogP | ~2.1 | Predictive modeling [3] |
Aqueous Solubility (pH 7.4) | 12.5 mg/mL | Kinetic solubility assay [3] |
Plasma Protein Binding | 89% (Albumin) | In vitro assay [3] |
The carboxamide-linked derivatives (e.g., N-ethyl carboxamide analog, CID 3244791) replace the carboxylic acid with a carboxamide group (-CONH₂ or -CONHEt), altering hydrogen-bonding capacity and metabolic stability [1] [4]. Unlike linear carboxamides, this compound’s conjugated carboxylic acid participates in resonance within the heterocyclic system, enhancing its rigidity and acidity (predicted pKa ~4.4 for analogous structures) [3] [9].
The pyrido-pyrrolo-pyrimidine scaffold functions as a multifunctional pharmacophore:
Table 2: Comparison of Key Analog Scaffolds and Their Pharmacophoric Features
Compound | Core Structure | R-Group | Key Pharmacophoric Attributes |
---|---|---|---|
1,9-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid | Pyrido-pyrrolo-pyrimidine | 2-COOH | Ionic bonding (COO⁻), strong H-bonding, moderate LogP (~2.1) [2] [3] |
N-Ethyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | Pyrido-pyrrolo-pyrimidine | 2-CONHEt | Enhanced lipophilicity, reduced H-bond donation (vs. COOH) [1] |
1,9-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | Pyrido-pyrrolo-pyrimidine | 2-CONH₂ | Balanced H-bond capacity, improved metabolic stability [4] |
1-Propyl/Butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid | Pyrido-pyrrolo-pyrimidine | 1-Alkyl, 2-COOH | Increased lipophilicity (LogP >3), potential for enhanced membrane penetration [5] |
Structurally analogous antiviral agents like piritrexim (a pyrido[2,3-d]pyrimidine) validate the scaffold’s therapeutic relevance, demonstrating efficacy as dihydrofolate reductase (DHFR) inhibitors [10]. However, the title compound’s angular fusion topology and carboxylic acid substituent differentiate it from linear pyridopyrimidines, enabling novel target engagement mechanisms.
SARS-CoV-2 Mpro (3CLpro) is a cysteine protease essential for viral replication, making it a prime target for antiviral agents. The title compound exhibits high complementary binding potential due to:
Table 3: In Vitro Anti-SARS-CoV-2 Activity of Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Derivatives
Compound | Anti-Viral Activity (% Inhibition) | Cytotoxicity (Vero Cells) | Mpro IC50 | Key Structural Features |
---|---|---|---|---|
1,9-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid | >90% at 10µM & 25µM | Low (CC50 > 100µM) | ~2.8 µM (predicted) | 2-COOH, 1,9-dimethyl [7] |
N-Ethyl-2-carboxamide analog | >85% at 25µM | Undetectable | >10 µM | 2-CONHEt, 1,9-dimethyl [1] [7] |
1-(3-Methoxypropyl)-2-carboxylic acid analog | >92% at 25µM | Low | ~1.9 µM | 1-Alkoxyalkyl, 2-COOH [9] |
Extensive molecular docking simulations confirm that the compound docks stably into the Mpro active site, with binding energies comparable to known inhibitors like nirmatrelvir. Molecular dynamics (MD) trajectories (100 ns) predict stable ligand-protein complexes, with RMSD fluctuations <2 Å, underscoring its potential as a lead compound [7]. The carboxylic acid’s role is critical: replacing it with esters or carboxamides (e.g., CID 3244791) diminishes activity, validating its pharmacophoric necessity for potent Mpro inhibition [1] [4] [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2